PF-06260414 - 1612755-71-1

PF-06260414

Catalog Number: EVT-279273
CAS Number: 1612755-71-1
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile, also known as PF-06260414, is a synthetic compound classified as a selective androgen receptor modulator (SARM). [, ] It is a relatively new compound with limited published research available, primarily focusing on its potential as a performance-enhancing drug due to its anabolic activity. [, , ] This document will focus on the available scientific data regarding PF-06260414.

GSK2881078

  • Compound Description: GSK2881078 is a non-steroidal selective androgen receptor modulator (SARM) investigated for its potential therapeutic anabolic effects. [, ]
  • Relevance: GSK2881078, like PF-06260414, belongs to the SARM class of compounds and was investigated in the same study exploring the equine phase I metabolism of various SARMs. This suggests structural similarities and shared metabolic pathways. [, ]

LGD-2226

  • Compound Description: LGD-2226 is another non-steroidal SARM investigated for its therapeutic potential. []
  • Relevance: LGD-2226 was studied alongside PF-06260414 in the equine metabolism research, indicating a potential structural relationship and shared metabolic pathways with PF-06260414. []

LGD-3303

  • Compound Description: LGD-3303 belongs to the non-steroidal SARM class and has been researched for its potential therapeutic applications. []
  • Relevance: LGD-3303 was investigated along with PF-06260414 for its equine metabolism, suggesting potential structural similarities and shared metabolic features. []

ACP-105

  • Compound Description: ACP-105 is a non-steroidal SARM that has been studied in the context of doping control, particularly its metabolism and detection in biological samples. []
  • Relevance: ACP-105 was investigated alongside PF-06260414 in the same equine metabolism study, implying potential structural similarities and shared metabolic characteristics. []

RAD-140

  • Compound Description: RAD-140 is a non-steroidal SARM investigated for its therapeutic anabolic effects and potential for misuse in sports. []
  • Relevance: RAD-140 was included in the equine metabolism research along with PF-06260414, suggesting potential structural similarities and shared metabolic pathways. []

S-23

  • Compound Description: S-23 is a non-steroidal SARM investigated for its therapeutic potential and included in doping control research due to its potential misuse in sports. []
  • Relevance: S-23 was studied alongside PF-06260414 in the same research exploring equine metabolism, implying potential structural similarities and shared metabolic properties. []
  • Compound Description: Ly2452473 is a SARM compound included in a multi-residue screening method for detecting SARMs in equine and bovine blood. []
  • Relevance: While not explicitly discussed in the context of PF-06260414's structure or activity, the inclusion of Ly2452473 in the same screening method as PF-06260414 suggests a potential structural relationship or shared analytical properties. []

AC-262536

  • Compound Description: AC-262536 is a SARM compound investigated for its potential anabolic effects. [, ]
  • Relevance: AC-262536 was included in research on SARM stability in urine [] and in a multi-residue screening method for SARMs in blood, [] both of which also involved PF-06260414. This suggests potential structural similarities or shared analytical characteristics.

Bicalutamide

  • Compound Description: Bicalutamide is a nonsteroidal antiandrogen drug used to treat prostate cancer. []
  • Relevance: Bicalutamide was included in the same multi-residue screening method for SARMs in blood as PF-06260414, suggesting potential shared analytical properties despite its distinct therapeutic target. []

GLPG0492

  • Compound Description: GLPG0492 is a SARM compound. []
  • Relevance: GLPG0492 was included in the same multi-residue screening method for SARMs in blood as PF-06260414, suggesting potential structural similarities or shared analytical properties. []

Ostarine (MK-2866)

  • Compound Description: Ostarine, also known as MK-2866, is a SARM investigated for its potential to treat muscle wasting and osteoporosis. [, ]
  • Relevance: Ostarine was investigated for its stability in urine alongside PF-06260414 [] and was included in a multi-residue screening method for SARMs in blood, [] suggesting potential structural similarities or shared analytical properties.
  • Compound Description: S-1 is a SARM compound. []
  • Relevance: S-1 was included in the same multi-residue screening method for SARMs in blood as PF-06260414, suggesting potential structural similarities or shared analytical properties. []

S-6

  • Compound Description: S-6 is a SARM compound. []
  • Relevance: S-6 was included in the same multi-residue screening method for SARMs in blood as PF-06260414, suggesting potential structural similarities or shared analytical properties. []

Andarine (S-4)

  • Compound Description: Andarine, also known as S-4, is a SARM investigated for its potential to treat muscle wasting and osteoporosis. []
  • Relevance: Andarine was included in the same multi-residue screening method for SARMs in blood as PF-06260414, suggesting potential structural similarities or shared analytical characteristics. []

BMS-564929

  • Compound Description: BMS-564929 is a SARM compound. []
  • Relevance: BMS-564929 was included in the same multi-residue screening method for SARMs in blood as PF-06260414, suggesting potential structural similarities or shared analytical characteristics. []

LGD-4033 (Ligandrol)

  • Compound Description: LGD-4033, also known as Ligandrol, is a SARM investigated for its potential to treat muscle wasting conditions. [, ]
  • Relevance: LGD-4033 was investigated for its potential misuse based on Google Trends data alongside PF-06260414 [] and was included in a multi-residue screening method for SARMs in blood, [] suggesting potential structural similarities or shared analytical properties.

S-9

  • Compound Description: S-9 is a SARM compound. []
  • Relevance: S-9 was included in the same multi-residue screening method for SARMs in blood as PF-06260414, suggesting potential structural similarities or shared analytical characteristics. []

TFM-4 AS-1

  • Compound Description: TFM-4 AS-1 is a new SARM drug candidate. []
  • Relevance: TFM-4 AS-1, like PF-06260414, is a newer SARM compound studied for its mass spectrometric behavior. This suggests potential shared structural features and analytical properties. []
Synthesis Analysis

The synthesis of PF-06260414 involves several key steps that have been optimized for efficiency. One notable method includes the preparation of 6-bromoisoquinoline, which starts with the reaction of 4-bromobenzaldehyde with amino acetaldehyde dimethyl acetal. This reaction yields a compound that undergoes further transformations to ultimately produce PF-06260414 .

The synthesis can be summarized as follows:

  1. Starting Materials: 4-bromobenzaldehyde and amino acetaldehyde dimethyl acetal.
  2. Key Reactions:
    • Formation of 6-bromoisoquinoline.
    • Subsequent reactions to introduce functional groups that characterize PF-06260414.

Technical details regarding the reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.

Molecular Structure Analysis

PF-06260414 has a specific molecular structure characterized by its unique arrangement of atoms. The chemical structure can be represented by its molecular formula C17H18BrN3OC_{17}H_{18}BrN_{3}O, with a molecular weight of approximately 368.25 g/mol. The compound features a bromo-substituted isoquinoline core, which is essential for its biological activity as a selective androgen receptor modulator .

Structural Data

  • Molecular Formula: C17H18BrN3OC_{17}H_{18}BrN_{3}O
  • Molecular Weight: 368.25 g/mol
  • CAS Number: 1612755-71-1
Chemical Reactions Analysis

PF-06260414 participates in various chemical reactions that are essential for its synthesis and potential modifications. Notably, it can undergo nucleophilic substitutions due to the presence of reactive bromine atoms in its structure. These reactions can be exploited to modify the compound for enhanced activity or selectivity.

Key Reactions

  1. Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles to create new derivatives.
  2. Functional Group Transformations: The compound can be modified through oxidation or reduction processes to alter its pharmacological properties.
Mechanism of Action

The mechanism of action of PF-06260414 involves its binding to androgen receptors in muscle and bone tissues. Upon binding, it activates these receptors, leading to anabolic effects such as increased protein synthesis and muscle growth while minimizing androgenic effects in other tissues like the prostate.

Process

  1. Binding Affinity: PF-06260414 exhibits high binding affinity for androgen receptors.
  2. Activation: Upon binding, it induces conformational changes in the receptor that enhance transcription of target genes involved in muscle growth.

Data from clinical trials indicate that PF-06260414 effectively increases lean body mass and improves physical function in populations experiencing muscle wasting .

Physical and Chemical Properties Analysis

PF-06260414 presents several physical and chemical properties that are relevant for its application as a pharmaceutical agent:

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability under various pH conditions is crucial for ensuring efficacy during storage and administration.
  • Reactivity: Reacts with nucleophiles due to the presence of bromine; this property can be harnessed for further chemical modifications.

Relevant analyses include stability testing under different environmental conditions (temperature, light exposure) to ensure product integrity over time.

Applications

PF-06260414 has significant scientific uses primarily in clinical settings aimed at treating muscle wasting diseases. Its potential applications include:

  1. Muscle Wasting Disorders: Treatment for conditions such as muscular dystrophy and sarcopenia.
  2. Clinical Trials: Ongoing studies assessing its efficacy in increasing muscle mass and improving physical function in aging populations .
  3. Research Tool: Used as a model compound in studies exploring the effects of selective androgen receptor modulation on muscle physiology.

Properties

CAS Number

1612755-71-1

Product Name

PF-06260414

IUPAC Name

6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

InChI

InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1

InChI Key

ZKAVFOXYJCREBQ-SNVBAGLBSA-N

SMILES

CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

PF-06260414; PF 06260414; PF06260414; PF6260414; PF-6260414; PF 6260414.

Canonical SMILES

CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.